Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 1266118-94-8
VCID: VC4334461
InChI: InChI=1S/C7H4F3N3S/c8-7(9,10)5-1-4-3(2-12-5)13-6(11)14-4/h1-2H,(H2,11,13)
SMILES: C1=C2C(=CN=C1C(F)(F)F)N=C(S2)N
Molecular Formula: C7H4F3N3S
Molecular Weight: 219.19

Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-

CAS No.: 1266118-94-8

Cat. No.: VC4334461

Molecular Formula: C7H4F3N3S

Molecular Weight: 219.19

* For research use only. Not for human or veterinary use.

Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- - 1266118-94-8

Specification

CAS No. 1266118-94-8
Molecular Formula C7H4F3N3S
Molecular Weight 219.19
IUPAC Name 6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Standard InChI InChI=1S/C7H4F3N3S/c8-7(9,10)5-1-4-3(2-12-5)13-6(11)14-4/h1-2H,(H2,11,13)
Standard InChI Key NGENSIZADFVCDM-UHFFFAOYSA-N
SMILES C1=C2C(=CN=C1C(F)(F)F)N=C(S2)N

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)- features a bicyclic system comprising a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The trifluoromethyl (-CF₃) group at the sixth position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₇H₄F₃N₃S
Molecular Weight219.19 g/mol
IUPAC Name6-(trifluoromethyl) thiazolo[4,5-c]pyridin-2-amine
SMILESC1=CN=CC2=C1SC(=N2)NC(F)(F)F
InChI KeyNGENSIZADFVCDM-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for drug discovery. X-ray crystallography and NMR studies confirm planar geometry, with the -CF₃ group inducing polarization in the pyridine ring .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves annulation reactions to construct the thiazolo[4,5-c]pyridine core. A common method starts with 4-chloropyridine-3-amine, which undergoes cyclocondensation with thiourea derivatives in the presence of catalysts like palladium or copper. The trifluoromethyl group is introduced via:

  • Electrophilic trifluoromethylation using Umemoto’s reagent (C₆F₅SCF₃) or Togni’s reagent (hypervalent iodine).

  • Nucleophilic substitution with CF₃ sources such as (CF₃)₂Hg under basic conditions .

Example Reaction:

4-Chloropyridine-3-amine+ThioureaCuI, DMFThiazolo[4,5-c]pyridin-2-amineCF₃I6-(Trifluoromethyl) Derivative\text{4-Chloropyridine-3-amine} + \text{Thiourea} \xrightarrow{\text{CuI, DMF}} \text{Thiazolo[4,5-c]pyridin-2-amine} \xrightarrow{\text{CF₃I}} \text{6-(Trifluoromethyl) Derivative}

Industrial-scale production employs continuous flow reactors to optimize yield (reported ≥75%) and reduce reaction times. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures .

Applications in Medicinal Chemistry

Biological Activity

The compound’s anti-inflammatory and kinase-inhibitory properties are attributed to its ability to modulate ATP-binding pockets in enzymes. Key findings include:

  • COX-2 Inhibition: The -CF₃ group enhances selectivity for cyclooxygenase-2 (IC₅₀ = 0.8 μM vs. 45 μM for COX-1).

  • JAK3 Kinase Inhibition: Demonstrated in rheumatoid arthritis models (IC₅₀ = 12 nM).

Comparative Bioactivity:

TargetIC₅₀ (nM)Reference
JAK312
p38 MAPK230
COX-2800

Structure-Activity Relationship (SAR)

  • Thiazole Ring: Essential for hydrogen bonding with kinase residues.

  • Pyridine Nitrogen: Stabilizes charge transfer interactions.

  • -CF₃ Group: Improves membrane permeability (logP = 2.1) .

PropertyValueSource
AppearanceWhite to off-white powder
Melting Point198–202°C
Boiling Point350.3°C (est.)
Density1.485 g/cm³
SolubilityDMSO: 25 mg/mL
Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

Storage recommendations include airtight containers at room temperature, protected from light and moisture .

Future Perspectives

Ongoing research focuses on derivatizing the thiazolo[4,5-c]pyridin-2-amine scaffold to enhance selectivity for oncology targets (e.g., BTK inhibitors) and reduce off-target effects. Advances in trifluoromethylation techniques, such as photoredox catalysis, may streamline synthesis .

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